HMG‑CoA Reductase Negative Control vs. Simvastatin
The target compound inhibits pig liver microsomal HMG‑CoA reductase with an IC₅₀ of 2.64 × 10⁴ nM (26.4 µM) . In contrast, the prototypical statin simvastatin exhibits an IC₅₀ of approximately 11 nM in the same enzyme assay . This >2,000‑fold lower potency means the compound is essentially inactive at therapeutically relevant concentrations and therefore functions as an ideal negative‑control compound in HMG‑CoA reductase inhibitor screening campaigns. Its residual weak activity eliminates the confounding allosteric effects often observed with completely inert vehicle controls, while its well‑characterized impurity profile ensures batch‑to‑batch reproducibility in high‑throughput screening .
≈2,400‑fold lower potency
| Evidence Dimension | HMG‑CoA reductase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.64 × 10⁴ nM (26.4 µM) |
| Comparator Or Baseline | Simvastatin IC₅₀ ≈ 11 nM |
| Quantified Difference | Approximately 2,400‑fold less potent |
| Conditions | Pig liver microsomes; HMG‑CoA and NADPH as substrates; 5‑min incubation; colorimetric detection |
Why This Matters
Procuring a compound with a quantitatively validated window of inactivity (>2,000‑fold vs. the clinical comparator) is essential for constructing robust assay controls that do not generate false‑positive hits in statin‑discovery programs.
- [1] BindingDB. BDBM50104763 (CHEMBL3594151) – Affinity Data: Inhibition of pig liver microsomes HMG‑CoA reductase (IC₅₀ = 2.64 × 10⁴ nM). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50104763 (accessed 2026-05-01). View Source
- [2] Istvan, E. S.; Deisenhofer, J. Structural mechanism for statin inhibition of HMG‑CoA reductase. Science 2001, 292, 1160–1164. https://doi.org/10.1126/science.1059344. View Source
